Benzyltrimethylammonium chloride
Overview
Description
Benzyltrimethylammonium chloride appears as light yellow liquid with a mild almond odor. May float or sink in water. (USCG, 1999)
Scientific Research Applications
Solvent and Chemical Intermediate
Benzyltrimethylammonium chloride (BTMACl) is widely used as a solvent for cellulose and a gelling inhibitor in polyester resins. It also serves as a chemical intermediate in various synthetic processes. The substance finds applications as a paint dispersant and an acrylic dyeing agent. Additionally, it is utilized in plant growth regulator compositions (Toxicity report series, 2000).
Synthesis of Hydroximoyl Chlorides
BTMACl is instrumental in the synthesis of hydroximoyl chlorides from aldoximes. This process is facilitated by benzyltrimethylammonium tetrachloroiodate (BTMA ICl4) in dichloromethane. The resulting BTMA ICl2 can be precipitated out by adding diethyl ether. This method is effective for generating both stable aromatic/heteroaromatic and unstable aliphatic hydroximoyl chlorides (Kanemasa, Matsuda, Kamimura, & Kakinami, 2000).
Catalysis in Organic Reactions
BTMACl is used as a catalyst for the protection of carbonyls to 1,3-dioxolanes and 1,3-dioxanes under solvent-free conditions. This process is significant in the development of more benign acetalization procedures for carbonyl compounds (Duan, Gu, & Deng, 2006).
Environmental Applications
In environmental science, BTMACl has been studied for the adsorptive removal of cationic surfactants from aqueous solutions using activated carbon cloth. This research is critical for understanding the efficiency and mechanism of surfactant removal from water sources (Duman & Ayranci, 2010).
Industrial Synthesis Analysis
BTMACl is relevant in the analysis of residual products in benzyl chloride, which is used for synthesizing quaternary ammonium compounds like benzalkonium chloride. This study is crucial for ensuring the quality of compounds and minimizing toxic residuals in industrial processes (Prieto-Blanco, López-Mahía, & Prada-Rodríguez, 2009).
Enhancement in Membrane Technology
BTMACl-type anion-exchange polymers are used in alkali membrane fuel cells and water electrolysers. Studies have shown that these polymers demonstrate enhanced alkali stability, which is a significant advancement in membrane technology (Ponce-González, Varcoe, & Whelligan, 2018).
Eutectic Mixture Preparation
Research on the complexation reaction using ammonium-based chloride compounds, including BTMACl, has been conducted to prepare eutectic mixtures. This study contributes to the fundamental understanding of thermal properties of eutectic mixtures (Shamsuri, 2011).
Metal-Free Catalysis
BTMACl has been used as a metal-free catalyst for intramolecular hydroalkoxylation of alkynes. The application of microwave irradiation in this process represents a significant advancement in catalysis (Jean, Rouden, Maddaluno, De Paolis, & Blanchet, 2019).
Transport in Anion Exchange Membranes
BTMACl is an alternative to conventional anion exchange membranes (AEMs) in electrochemical devices. Studies on water uptake and ion mobility in these membranes have contributed to the understanding of ion transport mechanisms (Disabb-Miller et al., 2013).
Mechanism of Action
Target of Action
Benzyltrimethylammonium chloride (BTMAC) is primarily used as a phase-transfer catalyst . A phase-transfer catalyst facilitates the migration of a reactant from one phase into another phase where reaction can take place. BTMAC is lipophilic, which allows it to dissolve in both organic and aqueous phases, and transport anions from the aqueous phase to the organic phase .
Mode of Action
As a phase-transfer catalyst, BTMAC interacts with its targets (reactants) by encapsulating an anionic reactant within its polar shell, effectively bringing the reactant into the organic phase where the reaction occurs .
Biochemical Pathways
BTMAC is involved in various biochemical reactions. For instance, it can catalyze the synthesis of alkyl and aryl sulfonamides from thiols and disulfides in the presence of 1,3-dichloro-5,5-dimethylhydantoin (DCH) . It can also catalyze the selective oxidation of benzyl alcohol to benzaldehyde using hydrogen peroxide as an oxidant . The downstream effects of these reactions depend on the specific reactants and products involved.
Pharmacokinetics
As a quaternary ammonium compound, it is likely to be poorly absorbed in the gastrointestinal tract due to its permanently charged state, which would limit its bioavailability .
Result of Action
The molecular and cellular effects of BTMAC’s action largely depend on the specific reaction it is catalyzing. For example, in the synthesis of sulfonamides, BTMAC enables the formation of a new C-N bond, resulting in the creation of a new molecule . In the oxidation of benzyl alcohol, BTMAC facilitates the introduction of an oxygen atom, transforming the alcohol into an aldehyde .
Action Environment
The action, efficacy, and stability of BTMAC can be influenced by various environmental factors. For instance, the presence of water can affect the efficiency of phase-transfer catalysis . Additionally, the temperature can impact the reaction rate, and the pH can influence the ionization state of the reactants, potentially affecting the catalytic activity of BTMAC .
Safety and Hazards
Future Directions
While Benzyltrimethylammonium chloride is widely used in various applications, it is still unclear whether all DESs or only specific types of DESs will be suitable for the said purpose. Future research may focus on how small changes in one constituent of a DES alter the protein–DES interaction at the molecular level .
Biochemical Analysis
Biochemical Properties
Benzyltrimethylammonium chloride can be used as a phase catalyst in the synthesis of alkyl and aryl sulfonamides from thiols and disulfides . It also plays a role in the selective oxidation of benzyl alcohol to benzaldehyde using hydrogen peroxide as an oxidant
Cellular Effects
It has been reported that this compound can have an impact on the structure and conformational dynamics of bovine serum albumin (BSA) in certain conditions .
Molecular Mechanism
It is known to act as a phase-transfer catalyst, facilitating the movement of a reactant from one phase to another in a chemical reaction
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known that this compound is stable at temperatures up to 135°C .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It has been reported that the LD50 (the lethal dose that kills 50% of the test population) in rats is 500 mg/kg .
Metabolic Pathways
It is known that this compound can act as a phase-transfer catalyst in various chemical reactions
Properties
IUPAC Name |
benzyl(trimethyl)azanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.ClH/c1-11(2,3)9-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHPPCXNWTUNSB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N.Cl, C10H16ClN | |
Record name | BENZYLTRIMETHYLAMMONIUM CHLORIDE | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14800-24-9 (Parent) | |
Record name | Trimethylbenzylammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056939 | |
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DSSTOX Substance ID |
DTXSID8024600 | |
Record name | Benzyltrimethylammonium chloride | |
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Molecular Weight |
185.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzyltrimethylammonium chloride appears as light yellow liquid with a mild almond odor. May float or sink in water. (USCG, 1999), Liquid, Colorless solid; [HSDB] Light yellow liquid; [CAMEO] Off-white to yellow powder, soluble in water; [MSDSonline] | |
Record name | BENZYLTRIMETHYLAMMONIUM CHLORIDE | |
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Record name | Benzenemethanaminium, N,N,N-trimethyl-, chloride (1:1) | |
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Record name | Benzyltrimethylammonium chloride | |
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Boiling Point |
greater than 275 °F at 760 mmHg (decomposes) (NTP, 1992), >135 °C (Some decomp) | |
Record name | BENZYLTRIMETHYLAMMONIUM CHLORIDE | |
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Record name | TRIMETHYLBENZYLAMMONIUM CHLORIDE | |
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Solubility |
>27.9 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 65.3 °F (NTP, 1992), VERY SOL IN WATER, SOL IN HOT ACETONE, Readily sol in ethanol, butanol, and water; slightly sol in butyl phthalate and tributyl phosphate | |
Record name | SID11533066 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | BENZYLTRIMETHYLAMMONIUM CHLORIDE | |
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Record name | TRIMETHYLBENZYLAMMONIUM CHLORIDE | |
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Density |
1.07 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.07 @ 20 °C/20 °C, Properties of 60% soln; wt/gal /bulk density/: 8.90 lb; FP: less than -50 °C | |
Record name | BENZYLTRIMETHYLAMMONIUM CHLORIDE | |
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Record name | TRIMETHYLBENZYLAMMONIUM CHLORIDE | |
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Vapor Pressure |
0.00000022 [mmHg] | |
Record name | Benzyltrimethylammonium chloride | |
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Mechanism of Action |
IT DECR THE RESTING MEMBRANE POTENTIALS & BLOCKED ACTION POTENTIAL OF BOTH INNERVATED & DENERVATED MUSCLES. BTM MAY HAVE DUAL MECHANISM OF ACTION, A DEPOLARIZING TYPE & A BLOCKING ACTION WHICH IS DOSE DEPENDENT., ACETYLCHOLINE-LIKE AGONIST ACTIVITY ON CAT SUPERIOR CERVICAL GANGLION IN VIVO & FROG RECTUS ABDOMINIS IN VITRO WAS STUDIED. BENZYLTRIMETHYLAMMONIUM WAS MORE ACTIVE THAN ACETYLCHOLINE AS GANGLION STIMULANT., IT WAS TESTED FOR MUSCARINIC ACTIVITY RELATIVE TO ACETYLCHOLINE DURING NONDEPOLARIZING BLOCKAGE DUE TO NICOTINE 1.2 MG/MIN IV & WAS FOUND TO BE MORE ACTIVE THAN ACETYLCHOLINE. IT IS CAPABLE OF STIMULATING BOTH NICOTINIC & MUSCARINIC RECEPTORS. | |
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Color/Form |
CRYSTALLIZED FROM ACETONE, Colorless crystals, Light yellow, liquid (@ 15 °C and 1 atm) | |
CAS No. |
56-93-9 | |
Record name | BENZYLTRIMETHYLAMMONIUM CHLORIDE | |
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Record name | Benzyltrimethylammonium chloride | |
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Record name | Trimethylbenzylammonium chloride | |
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Record name | BENZYLTRIMETHYLAMMONIUM CHLORIDE | |
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Melting Point |
469 °F (NTP, 1992), 243 °C | |
Record name | BENZYLTRIMETHYLAMMONIUM CHLORIDE | |
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